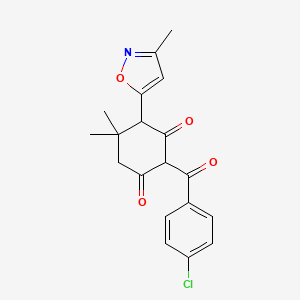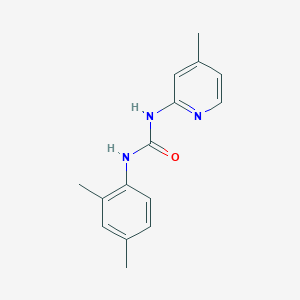
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedione, also known as Clodinafop-propargyl, is a herbicide that belongs to the group of aryloxyphenoxypropionate herbicides. It is used to control grass weeds in various crops such as wheat, barley, and oats. Clodinafop-propargyl is known for its high efficacy and low toxicity, making it an ideal herbicide for agricultural use.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme that is essential for fatty acid synthesis in plants. 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl binds to the ACCase enzyme and prevents the formation of malonyl-CoA, which is a precursor for fatty acid synthesis. This leads to the depletion of fatty acids in the plant cells, ultimately resulting in the death of the plant.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been shown to have minimal impact on non-target organisms such as mammals, birds, and insects. It has a low toxicity profile and is rapidly metabolized in the environment. However, it may have some impact on soil microorganisms and earthworms, which are essential for soil health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is an ideal herbicide for laboratory experiments due to its high efficacy and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its use may be limited in experiments where non-target organisms such as soil microorganisms and earthworms are involved.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl. One area of research could be the development of new formulations and delivery systems that enhance its efficacy and reduce its impact on non-target organisms. Another area of research could be the evaluation of its impact on soil health and the development of strategies to mitigate any negative effects. Additionally, more research could be conducted to evaluate its impact on weed resistance and the development of new herbicide-resistant crops.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl involves several steps. The first step involves the condensation of 4-chlorobenzoyl chloride with 5,5-dimethyl-1,3-cyclohexanedione in the presence of a base such as pyridine. The resulting intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The final product is obtained after purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl has been extensively studied for its herbicidal activity and its impact on the environment. Several research studies have been conducted to evaluate its efficacy in controlling grass weeds in different crops. It has been found that 2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-5-isoxazolyl)-1,3-cyclohexanedioneropargyl is highly effective in controlling grass weeds such as Avena fatua, Lolium rigidum, and Phalaris paradoxa in wheat and barley crops.
Propiedades
IUPAC Name |
2-(4-chlorobenzoyl)-5,5-dimethyl-4-(3-methyl-1,2-oxazol-5-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-10-8-14(25-21-10)16-18(24)15(13(22)9-19(16,2)3)17(23)11-4-6-12(20)7-5-11/h4-8,15-16H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFZLJTYWBJNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2C(=O)C(C(=O)CC2(C)C)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanamide](/img/structure/B5398202.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![2-[(2-butyl-1H-imidazol-4-yl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5398245.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)